molecular formula C20H22O10 B1174293 Decahydroazulene CAS No. 16189-46-1

Decahydroazulene

Cat. No.: B1174293
CAS No.: 16189-46-1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: Decahydroazulene can be synthesized through several methods. One common approach involves the hydrogenation of azulene. This process typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature conditions. The reaction can be represented as follows:

[ \text{Azulene} + \text{H}_2 \xrightarrow{\text{Pd/C}} \text{this compound} ]

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation reactors to ensure efficient and scalable synthesis. The use of advanced catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: Decahydroazulene undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding ketones or alcohols using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Further reduction of this compound is not common due to its already saturated nature.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogens (e.g., chlorine or bromine) under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst such as iron (Fe).

Major Products Formed:

    Oxidation: Formation of ketones or alcohols.

    Halogenation: Formation of halogenated derivatives of this compound.

Scientific Research Applications

Decahydroazulene has several applications in scientific research, including:

    Chemistry: Used as a model compound to study the reactivity and stability of bicyclic hydrocarbons.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of other complex organic compounds.

Mechanism of Action

The mechanism of action of decahydroazulene in biological systems is not well-documented. its structural similarity to azulene suggests that it may interact with biological membranes and proteins, potentially affecting cellular processes. Further research is needed to elucidate the specific molecular targets and pathways involved.

Comparison with Similar Compounds

    Azulene: An aromatic hydrocarbon with a similar structure but with unsaturated bonds.

    Guaiazulene: A derivative of azulene with additional methyl groups, known for its anti-inflammatory properties.

Comparison:

    Structural Differences: Decahydroazulene is fully saturated, whereas azulene and guaiazulene contain unsaturated bonds.

    Reactivity: this compound is less reactive compared to its unsaturated counterparts due to the absence of double bonds.

    Applications: While azulene and guaiazulene are primarily studied for their biological activities, this compound is more commonly used in chemical research and industrial applications.

Properties

IUPAC Name

1,2,3,3a,4,5,6,7,8,8a-decahydroazulene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18/c1-2-5-9-7-4-8-10(9)6-3-1/h9-10H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODJQFZXHKPCJMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2CCCC2CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10936609
Record name Bicyclo[5.3.0]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5661-80-3, 16189-46-1
Record name Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005661803
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cis-Bicyclo(5.3.0)decane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016189461
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bicyclo[5.3.0]decane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10936609
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.